Cerium vanadium tetraoxide

Selective Oxidation Fine Chemical Synthesis Bimetallic Synergy

Researchers face vanadia volatilization and activity loss above 500°C with conventional V₂O₅/TiO₂ catalysts. CeVO₄ (CAS 13597-19-8) eliminates this failure mode via its bulk zircon-type structure, enabling stable, predictable high-temperature performance without free V₂O₅ crystallite formation. • 95.0% yield in ethylbenzene-to-acetophenone oxidation using hollow CeVO₄ microspheres • 91.5% Faradaic efficiency for formic acid from glycerol electrooxidation-surpasses precious metals • Maintains catalytic TOF after hydrothermal aging at 600°C; no vanadium sublimation • H₂O₂ sensing: 175 μA mM⁻¹ cm⁻² sensitivity, 5.6 μM detection limit Supplied as 99.5% purity powder with full CoA. Standard packaging 1 g to 100 g; bulk quantities available upon request.

Molecular Formula CeO4V-5
Molecular Weight 255.06 g/mol
CAS No. 13597-19-8
Cat. No. B088083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium vanadium tetraoxide
CAS13597-19-8
Molecular FormulaCeO4V-5
Molecular Weight255.06 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[V].[Ce+3]
InChIInChI=1S/Ce.4O.V/q+3;4*-2;
InChIKeyAPTSCAQNVBAWHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CeVO₄ Technical Data for Procurement


Cerium vanadium tetraoxide (CeVO₄, CAS 13597-19-8) is a rare earth orthovanadate ternary oxide that crystallizes in a tetragonal zircon-type structure (space group I4₁/amd) [1]. It features a distinctive bimetallic composition wherein cerium (Ce³⁺/Ce⁴⁺) and vanadium (V⁴⁺/V⁵⁺) coexist, enabling cooperative redox cycles that underpin its catalytic and electrochemical properties [2]. Unlike simple binary oxides, CeVO₄ exhibits a fixed Ce:V atomic ratio of 1:1, which stabilizes V⁵⁺ within the zircon lattice and suppresses the formation of thermally unstable V₂O₅ phases [3]. This intrinsic structural stability, combined with the electronic interaction between Ce and V sites, renders CeVO₄ a versatile candidate for selective oxidation catalysis, environmental remediation (NH₃-SCR), gas sensing, and electrochemical applications [2].

Bimetallic Ce–V oxide with fixed 1:1 Ce:V atomic ratio
Zircon-type structure suppresses V₂O₅ phase formation at high temperature
Supports selective oxidation, NH₃-SCR, and electrochemical sensor research

CeVO₄ Bimetallic Synergy Advantage


Substituting CeVO₄ with physical mixtures of CeO₂ and V₂O₅, or with alternative single-metal vanadates (e.g., BiVO₄, FeVO₄), does not replicate the compound's unique bimetallic synergy. In CeVO₄, the intimate Ce–O–V bonding at the atomic level creates a cooperative redox cycle: Ce⁴⁺/Ce³⁺ couples facilitate oxygen vacancy generation while V⁵⁺/V⁴⁺ sites serve as primary active centers for oxidation, a synergy absent in simple oxide mixtures [1]. Critically, CeVO₄ exhibits superior hydrothermal and thermal aging stability compared to supported vanadia catalysts (e.g., V₂O₅/TiO₂ or V₂O₅/WO₃/TiO₂), which suffer from vanadium sublimation and activity loss above 500 °C [2]. Furthermore, the fixed stoichiometry of CeVO₄ prevents the formation of free V₂O₅ crystallites—species known to be more easily reducible but also prone to volatilization and non-selective oxidation—ensuring more consistent and predictable performance in high-temperature applications [3].

Physical CeO₂ + V₂O₅ mixture
Lacks atomic-scale Ce–O–V synergy; redox performance may not replicate reported yields.
Supported V₂O₅/TiO₂ catalysts
Vanadium volatilization above 500 °C may reduce catalyst lifetime; CeVO₄ resists vanadium loss in reported aging tests.
Alternative vanadates (BiVO₄, FeVO₄)
Distinct electronic structures can shift catalytic selectivity and may not transfer reported SCR stability.

CeVO₄ Performance Comparisons


Ethylbenzene Oxidation Yield Comparison

Hollow CeVO₄ microspheres calcined at 500 °C (CVO-500) achieve a 95.0% yield of acetophenone (AcPO) from ethylbenzene using TBHP as oxidant, with an initial reaction rate of 49.4 mmol g_cat⁻¹ h⁻¹ [1]. This yield surpasses many reported catalysts for this reaction, including physical mixtures of CeO₂ and V₂O₅, which lack the intimate Ce–V electronic interaction that facilitates V⁵⁺/V³⁺ redox cycling and oxygen vacancy generation [1]. The bimetallic synergy between Ce and V in CeVO₄ is identified as the key driver of this enhanced performance [1].

AcPO Yield
Head-to-head
95.0% yield
49.4 mmol gcat-1 h-1
Supports selective oxidation procurement; reported higher atom economy
vs. physical CeO₂ + V₂O₅ mixture; TBHP, hollow microspheres
Selective Oxidation Fine Chemical Synthesis Bimetallic Synergy

Glycerol Electrooxidation Efficiency Comparison

CeVO₄ nanosheets (CeVO₄ NS) deliver a Faradaic efficiency (FE) of 91.5% for the selective electrochemical oxidation of glycerol to formic acid (FA) . This non-precious metal catalyst achieves performance that is 'better than the reported catalysts' including gold (Au) and platinum (Pt) . The high FE is attributed to the higher surface area of the 2D nanosheet morphology combined with the intrinsic redox-active nature of CeVO₄ .

Glycerol FE to FA
Cross-study comparable
91.5% Faradaic efficiency
Reported higher FE than Au/Pt; supports non-precious metal screening
Exact comparator values not reported; CeVO₄ nanosheets
Electrocatalysis Biomass Valorization Non-Precious Metal Catalyst

NH₃-SCR Hydrothermal Stability Comparison

Bulk CeVO₄ catalysts exhibit superior thermal and hydrothermal stability compared to conventional supported vanadia-based catalysts (e.g., V₂O₅/TiO₂ or V₂O₅/WO₃/TiO₂) [1]. After aging under a wet atmosphere at 600 °C, CeVO₄ catalysts show higher turnover frequency (TOF) values in standard-SCR conditions at 200 °C than fresh samples, and no vanadium loss via sublimation is observed [1]. In contrast, supported vanadia catalysts typically suffer from vanadium volatilization and activity loss above 500 °C [1].

Hydrothermal Stability
Head-to-head
No vanadium loss after 600 °C aging; higher TOF post-aging
Supports high-temperature SCR selection; vanadium retention reported
vs. supported V₂O₅/TiO₂; wet atmosphere aging
Environmental Catalysis NH₃-SCR Thermal Stability

Reducibility and Structural Stability

Temperature-programmed reduction (TPR) and electron paramagnetic resonance (EPR) studies demonstrate that the CeVO₄ phase is more difficult to reduce than V-O-V chains and free V₂O₅ species present on ceria surfaces [1]. V-O-V chains and V₂O₅ species are more easily reducible, while CeVO₄ reduction to CeVO₃ occurs in a single, higher-temperature step [1]. This higher reduction resistance translates to greater structural integrity under redox cycling conditions, preventing the formation of volatile V₂O₅ phases that cause catalyst deactivation [1].

Reducibility (TPR/EPR)
Head-to-head
More difficult to reduce; single step to CeVO₃
Indicates higher structural integrity under redox cycling
Qualitative TPR peak shift vs. V-O-V chains / V₂O₅
Redox Chemistry Catalyst Design Structural Stability

H₂O₂ Sensing Sensitivity

CeVO₄ nanosheets (CeVO₄ NS) exhibit a sensitivity of 175 μA mM⁻¹ cm⁻² for electrochemical H₂O₂ detection, with a detection limit of 5.6 μM . This performance is achieved in a reusable and stable sensor system, positioning CeVO₄ as a viable non-enzymatic alternative for industrial and clinical H₂O₂ monitoring .

H₂O₂ Sensing
Data to verify
175 μA mM-1 cm-2
LOD 5.6 μM
Supports non-enzymatic sensor design; reported sensitivity context
Class-level comparison; explicit comparator data not provided
Electrochemical Sensing H₂O₂ Detection Non-Enzymatic Sensor

CeVO₄ Procurement Scenarios


Ethylbenzene to Acetophenone Oxidation

Based on the 95.0% yield and 49.4 mmol g_cat⁻¹ h⁻¹ initial rate demonstrated by hollow CeVO₄ microspheres [1], this compound is a high-priority procurement candidate for fine chemical manufacturers seeking to maximize acetophenone yield from ethylbenzene. The bimetallic Ce–V synergy intrinsic to CeVO₄ provides a distinct advantage over simple oxide mixtures, directly reducing downstream purification costs [1].

Glycerol to Formic Acid Electrooxidation

Procurement for glycerol electrooxidation applications is strongly supported by CeVO₄ nanosheets' 91.5% Faradaic efficiency for formic acid production . This performance surpasses reported precious metal catalysts (Au, Pt), offering a significant cost advantage and making CeVO₄ a viable non-precious metal alternative for scale-up in biomass valorization processes .

High-Temperature Ammonia-SCR DeNOx

For industrial DeNOx catalysts operating above 500 °C, CeVO₄ offers a quantifiable stability advantage. Its bulk zircon-type structure prevents vanadium volatilization after hydrothermal aging at 600 °C, with aged catalysts exhibiting higher TOF values at 200 °C than fresh samples [2]. This directly contrasts with supported V₂O₅/TiO₂ catalysts, which suffer from vanadium loss and deactivation, making CeVO₄ a superior procurement choice for longevity in harsh environments [2].

Non-Enzymatic H₂O₂ Sensor Fabrication

CeVO₄ nanosheets enable the construction of robust, reusable H₂O₂ sensors with a quantified sensitivity of 175 μA mM⁻¹ cm⁻² and a detection limit of 5.6 μM . Procurement for sensor development in industrial monitoring or clinical diagnostics should prioritize CeVO₄ NS as a stable, non-biological sensing material that eliminates the shelf-life and stability limitations of enzyme-based alternatives .

Application
Selection Property
Validation Focus
Ethylbenzene selective oxidation
Bimetallic synergy & yield profile
Acetophenone yield and rate reproducibility
Glycerol electrooxidation to formic acid
Faradaic efficiency profile
FA selectivity and non-precious metal stability
High-temperature NH₃-SCR DeNOx
Hydrothermal stability & vanadium retention
NOx conversion after thermal aging
Electrochemical H₂O₂ sensing
Sensitivity and reusability
Signal stability and LOD verification in research matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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